Cas no 2229671-37-6 (2,3-difluoro-N,N-dimethyl-6-(2-nitroethenyl)aniline)

2,3-Difluoro-N,N-dimethyl-6-(2-nitroethenyl)aniline is a fluorinated nitrovinyl-substituted aniline derivative with potential applications in agrochemical and pharmaceutical research. The presence of electron-withdrawing fluorine and nitro groups enhances its reactivity, making it a valuable intermediate for synthesizing more complex molecules. The dimethylamino group contributes to its solubility in organic solvents, facilitating further functionalization. This compound’s structural features, including the conjugated nitroethenyl moiety, may impart unique electronic properties, useful in materials science or as a building block for bioactive compounds. Its well-defined molecular structure ensures consistency in synthetic applications, while the fluorine atoms may improve metabolic stability in derived products. Suitable for controlled reactions under standard laboratory conditions.
2,3-difluoro-N,N-dimethyl-6-(2-nitroethenyl)aniline structure
2229671-37-6 structure
商品名:2,3-difluoro-N,N-dimethyl-6-(2-nitroethenyl)aniline
CAS番号:2229671-37-6
MF:C10H10F2N2O2
メガワット:228.195409297943
CID:5853443
PubChem ID:165714001

2,3-difluoro-N,N-dimethyl-6-(2-nitroethenyl)aniline 化学的及び物理的性質

名前と識別子

    • 2,3-difluoro-N,N-dimethyl-6-(2-nitroethenyl)aniline
    • 2229671-37-6
    • EN300-1734227
    • インチ: 1S/C10H10F2N2O2/c1-13(2)10-7(5-6-14(15)16)3-4-8(11)9(10)12/h3-6H,1-2H3/b6-5+
    • InChIKey: SONATWXFTZPINS-AATRIKPKSA-N
    • ほほえんだ: FC1=C(C=CC(/C=C/[N+](=O)[O-])=C1N(C)C)F

計算された属性

  • せいみつぶんしりょう: 228.07103389g/mol
  • どういたいしつりょう: 228.07103389g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 279
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 49.1Ų

2,3-difluoro-N,N-dimethyl-6-(2-nitroethenyl)aniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1734227-0.05g
2,3-difluoro-N,N-dimethyl-6-(2-nitroethenyl)aniline
2229671-37-6
0.05g
$959.0 2023-09-20
Enamine
EN300-1734227-1.0g
2,3-difluoro-N,N-dimethyl-6-(2-nitroethenyl)aniline
2229671-37-6
1g
$1142.0 2023-06-04
Enamine
EN300-1734227-2.5g
2,3-difluoro-N,N-dimethyl-6-(2-nitroethenyl)aniline
2229671-37-6
2.5g
$2240.0 2023-09-20
Enamine
EN300-1734227-1g
2,3-difluoro-N,N-dimethyl-6-(2-nitroethenyl)aniline
2229671-37-6
1g
$1142.0 2023-09-20
Enamine
EN300-1734227-10g
2,3-difluoro-N,N-dimethyl-6-(2-nitroethenyl)aniline
2229671-37-6
10g
$4914.0 2023-09-20
Enamine
EN300-1734227-0.5g
2,3-difluoro-N,N-dimethyl-6-(2-nitroethenyl)aniline
2229671-37-6
0.5g
$1097.0 2023-09-20
Enamine
EN300-1734227-0.1g
2,3-difluoro-N,N-dimethyl-6-(2-nitroethenyl)aniline
2229671-37-6
0.1g
$1005.0 2023-09-20
Enamine
EN300-1734227-0.25g
2,3-difluoro-N,N-dimethyl-6-(2-nitroethenyl)aniline
2229671-37-6
0.25g
$1051.0 2023-09-20
Enamine
EN300-1734227-5g
2,3-difluoro-N,N-dimethyl-6-(2-nitroethenyl)aniline
2229671-37-6
5g
$3313.0 2023-09-20
Enamine
EN300-1734227-5.0g
2,3-difluoro-N,N-dimethyl-6-(2-nitroethenyl)aniline
2229671-37-6
5g
$3313.0 2023-06-04

2,3-difluoro-N,N-dimethyl-6-(2-nitroethenyl)aniline 関連文献

2,3-difluoro-N,N-dimethyl-6-(2-nitroethenyl)anilineに関する追加情報

Introduction to 2,3-difluoro-N,N-dimethyl-6-(2-nitroethenyl)aniline (CAS No. 2229671-37-6)

2,3-difluoro-N,N-dimethyl-6-(2-nitroethenyl)aniline, identified by the Chemical Abstracts Service Number (CAS No.) 2229671-37-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of aromatic amines featuring fluoro and nitro substituents, which are well-known for their potential in modulating biological pathways and enhancing drug efficacy. The structural configuration of this molecule, particularly the presence of fluoro and nitro groups, contributes to its unique electronic and steric properties, making it a promising candidate for further investigation in drug discovery.

The synthesis of 2,3-difluoro-N,N-dimethyl-6-(2-nitroethenyl)aniline involves multi-step organic transformations that require precise control over reaction conditions to achieve high yields and purity. The introduction of fluorine atoms at the 2 and 3 positions of the benzene ring introduces electron-withdrawing effects, which can influence the reactivity and binding affinity of the molecule towards biological targets. Additionally, the presence of a nitroethenyl side chain at the 6-position adds another layer of functional complexity, potentially enabling diverse interactions with biological systems.

In recent years, there has been growing interest in the development of fluorinated aromatic compounds due to their enhanced metabolic stability and improved bioavailability. Studies have demonstrated that fluorine substitution can significantly alter the pharmacokinetic properties of drugs, leading to better therapeutic outcomes. The compound CAS No. 2229671-37-6 is no exception, as its structural features suggest potential applications in the treatment of various diseases, including cancer and inflammatory disorders.

One of the most compelling aspects of 2,3-difluoro-N,N-dimethyl-6-(2-nitroethenyl)aniline is its ability to interact with biological targets in a selective manner. The fluoro group can modulate hydrogen bonding interactions, while the nitroethenyl moiety can engage in π-stacking or hydrophobic interactions with proteins. These interactions are critical for designing molecules that exhibit high affinity and specificity for their intended targets. Preliminary computational studies have suggested that this compound may have potential as an inhibitor of certain kinases and transcription factors, which are key players in cellular signaling pathways associated with disease progression.

The pharmaceutical industry has been actively exploring novel scaffolds for drug development, and compounds like 2,3-difluoro-N,N-dimethyl-6-(2-nitroethenyl)aniline represent a valuable resource for medicinal chemists. The combination of fluoro and nitro substituents provides a rich chemical space for structure-activity relationship (SAR) studies. By systematically varying these functional groups, researchers can optimize the pharmacological properties of the molecule to achieve desired therapeutic effects.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of complex organic molecules like CAS No. 2229671-37-6. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing the desired molecular framework with high precision. These advancements not only accelerate the discovery process but also allow for greater flexibility in modifying the structure of the compound to improve its pharmacological profile.

The potential applications of 2,3-difluoro-N,N-dimethyl-6-(2-nitroethenyl)aniline extend beyond traditional small-molecule drug development. Researchers are also exploring its use as an intermediate in the synthesis of more complex biologically active molecules. The unique structural features of this compound make it a versatile building block for designing novel therapeutics with tailored properties.

In conclusion, CAS No. 2229671-37-6, corresponding to 2,3-difluoro-N,N-dimethyl-6-(2-nitroethenyl)aniline, represents a promising candidate for further investigation in pharmaceutical research. Its structural complexity and functional diversity offer numerous opportunities for developing new drugs targeting various diseases. As synthetic chemistry continues to evolve, it is likely that more derivatives and analogs will be explored, further expanding the therapeutic potential of this class of compounds.

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